![molecular formula C9H11NO3 B1315120 Methyl 3-amino-2-hydroxy-5-methylbenzoate CAS No. 70978-07-3](/img/structure/B1315120.png)
Methyl 3-amino-2-hydroxy-5-methylbenzoate
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Overview
Description
“Methyl 3-amino-2-hydroxy-5-methylbenzoate” is a chemical compound with the empirical formula C9H11NO3 and a molecular weight of 181.19 . It is a solid substance and is used in scientific research due to its unique properties. It is valuable for various applications, such as drug synthesis, organic chemistry, and material science.
Molecular Structure Analysis
The SMILES string of “Methyl 3-amino-2-hydroxy-5-methylbenzoate” isOC(C(N)=C1)=C(C=C1C)C(OC)=O
. The InChI is 1S/C9H11NO3/c1-5-3-6(9(12)13-2)8(11)7(10)4-5/h3-4,11H,10H2,1-2H3
. Physical And Chemical Properties Analysis
“Methyl 3-amino-2-hydroxy-5-methylbenzoate” is a solid substance . Its melting point is 69-70 °C . It has a molecular weight of 181.19 .Scientific Research Applications
Synthesis and Characterization
Methyl 3-amino-2-hydroxy-5-methylbenzoate, while not explicitly mentioned in the research, seems structurally and functionally related to compounds involved in various synthesis processes. For instance, it shares similarities with compounds used as intermediates in the synthesis of pharmaceuticals and other complex organic molecules. The compound N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, bearing a resemblance in its structure, was synthesized and characterized, highlighting its potential as a directing group for metal-catalyzed C–H bond functionalization reactions, a process crucial in organic synthesis (Hamad H. Al Mamari, Yousuf Al Lawati, 2019). Similarly, the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, another compound with a comparable structure, emphasizes the importance of such molecules in synthesizing anticancer drugs (Cao Sheng-li, 2004).
Photophysical and Photochemical Properties
The study of compounds structurally related to Methyl 3-amino-2-hydroxy-5-methylbenzoate also extends to understanding their photophysical and photochemical properties. For example, a fluorogenic chemosensor was synthesized from a structurally similar compound, exhibiting high selectivity and sensitivity toward Al3+ ions. This chemosensor's photophysical characteristics, including its large Stokes shift and potential as a bio-imaging fluorescent probe, signify the compound's applicability in molecular imaging and sensing technologies (Xingpei Ye et al., 2014).
Catalysis and Polymerization
Compounds resembling Methyl 3-amino-2-hydroxy-5-methylbenzoate also find their use in catalysis and polymerization processes. The work done on the selective initiation from unprotected aminoalcohols for N-Heterocyclic Carbene-Organocatalyzed Ring-Opening Polymerization demonstrates the role of similar molecules in synthesizing telechelic and block copolymers. This underscores the compound's potential utility in creating polymers with specific end-functionalities, which are valuable in various industrial applications (Camille Bakkali-Hassani et al., 2018).
Dye Synthesis and Optical Properties
The structural analogs of Methyl 3-amino-2-hydroxy-5-methylbenzoate are also pivotal in synthesizing dyes and studying their optical properties. The synthesis of a fluorescent xanthenic derivative, capable of stable covalent labeling of biopolymers, exemplifies the compound's relevance in the field of dye synthesis and its application in fluorescent labeling, crucial for biological and chemical assays (L. Crovetto et al., 2008).
Safety and Hazards
properties
IUPAC Name |
methyl 3-amino-2-hydroxy-5-methylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-5-3-6(9(12)13-2)8(11)7(10)4-5/h3-4,11H,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDBTYDCQJZXAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)N)O)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60502979 |
Source
|
Record name | Methyl 3-amino-2-hydroxy-5-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60502979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-2-hydroxy-5-methylbenzoate | |
CAS RN |
70978-07-3 |
Source
|
Record name | Methyl 3-amino-2-hydroxy-5-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60502979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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